Diosmetin 3',7-Diglucuronide-d3: A Technical Guide for Researchers
Diosmetin 3',7-Diglucuronide-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin (B1670712) 3',7-Diglucuronide-d3 is the deuterated form of Diosmetin 3',7-Diglucuronide, a major metabolite of the naturally occurring flavonoid, diosmin (B1670713). Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Upon oral administration, diosmin is hydrolyzed to its aglycone, diosmetin, which is then rapidly metabolized into glucuronide conjugates, with diosmetin 3',7-diglucuronide being a significant product. The deuterium-labeled (-d3) version of this metabolite serves as an indispensable internal standard for pharmacokinetic and metabolic studies. Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis ensures accurate quantification of diosmetin and its metabolites in complex biological matrices by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the technical aspects of Diosmetin 3',7-Diglucuronide-d3, including its chemical and physical properties, metabolic pathways, and detailed experimental protocols for its application.
Chemical and Physical Data
The fundamental properties of Diosmetin 3',7-Diglucuronide and its deuterated analog are summarized below. The inclusion of three deuterium (B1214612) atoms in the methoxy (B1213986) group of diosmetin results in a corresponding increase in the molecular weight of the deuterated form.
| Property | Diosmetin 3',7-Diglucuronide | Diosmetin 3',7-Diglucuronide-d3 |
| CAS Number | 152503-51-0[1][2][3][4][5] | 152503-51-0 (unlabeled)[6] |
| Molecular Formula | C₂₈H₂₈O₁₈[1][2][3] | C₂₈H₂₅D₃O₁₈[6] |
| Molecular Weight | 652.51 g/mol [1][2] | 655.53 g/mol [6] |
| Appearance | Yellow Solid | Not specified, likely a solid |
| Solubility | Soluble in DMSO and water | Not specified, likely similar to the non-deuterated form |
| Storage | Store at -15°C to -20°C under an inert atmosphere[1] | Store at -20°C |
Metabolic Pathway of Diosmin
Diosmin undergoes a multi-step metabolic conversion in the body before it can be absorbed and exert its biological effects. The initial and most critical step is the hydrolysis of the glycosidic bond by intestinal microflora, releasing the aglycone diosmetin. Diosmetin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, in the liver and other tissues. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of various glucuronide conjugates, including Diosmetin 3'-glucuronide, Diosmetin 7-glucuronide, and Diosmetin 3',7-diglucuronide.
Metabolic conversion of diosmin to its glucuronide metabolites.
Biological Activity and Signaling Pathways
Recent studies have highlighted the anti-inflammatory and antioxidant properties of diosmetin and its metabolites. These effects are mediated through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.
Antioxidant Response via the Nrf2 Pathway
Diosmetin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like diosmetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).
Activation of the Nrf2 antioxidant pathway by diosmetin.
Anti-inflammatory Effects via the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). Diosmetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[7]
Inhibition of the NF-κB inflammatory pathway by diosmetin.
Experimental Protocols
The primary application of Diosmetin 3',7-Diglucuronide-d3 is as an internal standard in LC-MS/MS methods for the quantification of diosmetin and its metabolites in biological samples. Below is a generalized protocol based on published methods.
Workflow for Sample Analysis
General workflow for the analysis of diosmetin metabolites.
Methodological Details
1. Sample Preparation (Human Plasma)
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Protein Precipitation: To 100 µL of plasma, add 10 µL of a working solution of Diosmetin 3',7-Diglucuronide-d3 in methanol (B129727). Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, an SPE protocol can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the plasma sample and wash with water. Elute the analytes with methanol.
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Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
2. Liquid Chromatography (LC) Conditions
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is typically used.
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Mobile Phase: A gradient elution is commonly employed with:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
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Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the analysis of glucuronides.
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Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diosmetin | 299.1 | 284.1 | Data not available |
| Diosmetin 3'-glucuronide | 475.1 | 299.1 | Data not available |
| Diosmetin 7-glucuronide | 475.1 | 299.1 | Data not available |
| Diosmetin 3',7-diglucuronide | 651.1 | 475.1 | Data not available |
| Diosmetin 3',7-Diglucuronide-d3 | 654.1 | 478.1 | Data not publicly available |
Note: Specific MRM transitions and collision energies for Diosmetin 3',7-Diglucuronide-d3 should be optimized in the user's laboratory as this data is not consistently available in public literature.
4. Data Analysis
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Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Diosmetin 3',7-Diglucuronide-d3).
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A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
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The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Conclusion
Diosmetin 3',7-Diglucuronide-d3 is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and precise quantification of diosmetin and its metabolites, which is essential for understanding the pharmacokinetics and pharmacodynamics of the widely used therapeutic agent, diosmin. Furthermore, the growing body of evidence on the antioxidant and anti-inflammatory properties of diosmetin and its metabolites, mediated through the Nrf2 and NF-κB pathways, opens up new avenues for research into their potential therapeutic applications in a range of diseases. This guide provides a foundational resource for scientists and professionals working with this important deuterated metabolite.
References
- 1. Diosmetin-3',7-diglucuronide | 152503-51-0 | MD34904 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemicea.com [chemicea.com]
- 4. thepurechem.com [thepurechem.com]
- 5. Diosmetin 7,3'-di-O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 6. scbt.com [scbt.com]
- 7. Bot Verification [ojs.amrj.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diosmetin alleviates neuropathic pain by regulating the Keap1/Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosmetin exhibits anti-proliferative and anti-inflammatory effects on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes through regulating the Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosmetin Attenuates Akt Signaling Pathway by Modulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)/Inducible Nitric Oxide Synthase (iNOS) in Streptozotocin (STZ)-Induced Diabetic Nephropathy Mice - PMC [pmc.ncbi.nlm.nih.gov]
